molecular formula C18H19ClN2O3 B238236 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide

5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide

Cat. No. B238236
M. Wt: 346.8 g/mol
InChI Key: CZOWFWGDPKCSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have anti-tumor effects in preclinical studies, and its mechanism of action is believed to involve inhibition of histone deacetylases (HDACs). In

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is believed to involve inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to have other biochemical and physiological effects. It has been shown to induce differentiation in leukemia cells, and to inhibit angiogenesis in vitro and in vivo. In addition, 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. In addition, 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to have anti-tumor effects in a variety of cancer cell lines, which suggests that it may be effective against a wide range of cancers. However, one limitation of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several possible future directions for research on 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which may have improved efficacy and safety profiles. Another area of interest is the combination of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide with other anti-cancer agents, which may enhance its anti-tumor effects. Finally, the potential use of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide in the treatment of other diseases, such as inflammatory disorders, is also an area of interest for future research.

Synthesis Methods

The synthesis of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(isobutyrylamino)aniline to form the desired product. The final compound is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel.

properties

Product Name

5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-13-5-7-14(8-6-13)21-18(23)15-10-12(19)4-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23)

InChI Key

CZOWFWGDPKCSLV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

solubility

0.5 [ug/mL]

Origin of Product

United States

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